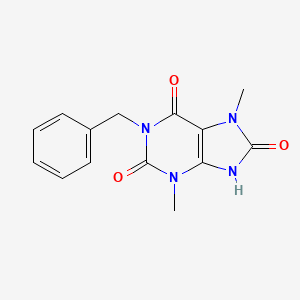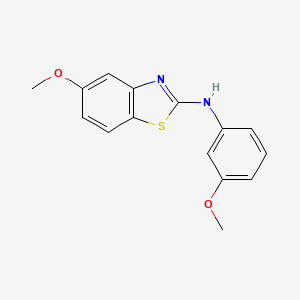![molecular formula C10H10N4O3 B2871238 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid CAS No. 1771191-37-7](/img/structure/B2871238.png)
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C10H10N4O3 and a molecular weight of 234.21 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an ethyl-pyrazolyl group and a carboxylic acid group. It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, leading to different biological responses.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways . For instance, they can act as weak bases or acids, with their strength highly dependent on the nature of their substituent groups .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
It is known that the biological activity of pyrazole derivatives can be influenced by a variety of factors, including the nature of their substituent groups .
Preparation Methods
The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an ethyl group through alkylation reactions.
Formation of the pyrazine ring: The pyrazine ring is synthesized through condensation reactions involving diamines and dicarbonyl compounds.
Coupling reactions: The final step involves coupling the ethyl-pyrazolyl group with the pyrazine ring, followed by oxidation to introduce the carboxylic acid group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce pyrazine alcohols.
Scientific Research Applications
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents and functional groups.
Pyrazine derivatives: These compounds have a pyrazine ring but may have different substituents, such as alkyl or aryl groups.
Carboxylic acid derivatives: These compounds contain a carboxylic acid group but may have different heterocyclic rings or substituents.
The uniqueness of this compound lies in its specific combination of the pyrazole and pyrazine rings with an ethyl group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)oxypyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-14-6-7(3-13-14)17-9-5-11-8(4-12-9)10(15)16/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCEJCTTJKZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1771191-37-7 |
Source


|
| Record name | 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

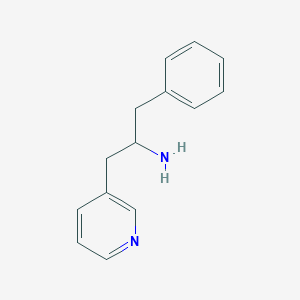
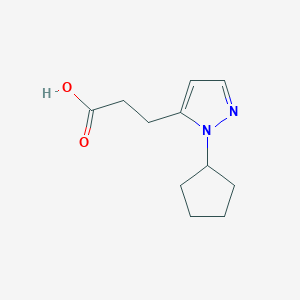

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2871163.png)
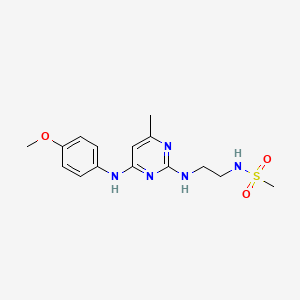
![N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2871165.png)
![8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871166.png)
![3-Cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871167.png)

![Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2871172.png)
